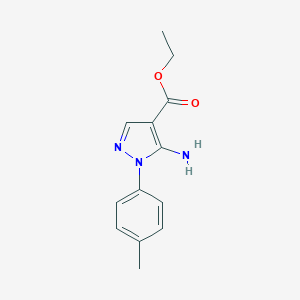
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, one-pot, multicomponent protocol has been developed using alumina-silica-supported manganese dioxide as a recyclable catalyst in water. This method yields the desired pyrazole derivatives in high yields (86-96%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be scaled up for industrial applications due to its simplicity, high yield, and environmentally benign nature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-methylphenyl)pyrazole-4-carbonitrile
- 5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide
- 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Uniqueness
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its ethyl ester group, which can be hydrolyzed to form the corresponding carboxylic acid.
Biological Activity
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-11-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by research findings and case studies.
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- Melting Point : 114–116 °C
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonohydrazide with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions. The process yields satisfactory results, often with high purity and yield rates ranging from 60% to 96% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit antiproliferative effects against various cancer cell lines:
- Liver Cancer (HepG2) : The compound showed a mean growth inhibition percentage of 54.25%, indicating significant antiproliferative activity .
- Cervical Cancer (HeLa) : Demonstrated a growth inhibition percentage of 38.44%, suggesting moderate effectiveness against this cell type .
These findings align with broader research indicating that pyrazole-based compounds can inhibit tumor growth in several cancer types, including lung, colorectal, and breast cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that variations at the N1 position significantly affect the compound's efficacy against cancer cells. For instance, substituents at this position can enhance or diminish antiproliferative activity across different cell lines .
Case Studies
Several case studies have explored the pharmacological properties of pyrazole derivatives:
- Anticancer Studies : A study involving a series of pyrazole derivatives demonstrated that modifications led to enhanced activity against MDA-MB-231 (breast cancer) and other cell lines. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit significant anticancer activity, they may also show varying levels of cytotoxicity towards normal cells. This highlights the importance of optimizing structural features to maximize therapeutic benefits while minimizing adverse effects .
Properties
CAS No. |
150011-11-3 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
InChI Key |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















